molecular formula C19H23ClN4O2S B2559882 N-(4-chlorophenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 932961-42-7

N-(4-chlorophenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2559882
CAS No.: 932961-42-7
M. Wt: 406.93
InChI Key: NFNKYZYJAKQSAZ-UHFFFAOYSA-N
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Description

This product is the chemical compound N-(4-chlorophenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide, provided for research and development purposes. It is intended for use in laboratory settings only. Based on its molecular structure, which features a cyclopentapyrimidinone core linked to a chlorophenylacetamide group via a sulfanyl bridge, this compound is of significant interest in medicinal chemistry and pharmacology. Similar complex heterocyclic compounds are frequently investigated as potential kinase inhibitors or modulators of various enzymatic pathways . The dimethylaminoethyl side chain suggests potential for enhancing solubility and influencing biological activity. Researchers may explore its application in developing novel therapeutic agents, particularly in oncology and immunology. The exact mechanism of action, pharmacological profile, binding affinity, and specific research applications for this compound require further empirical investigation and validation. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and adhere to their institution's guidelines when handling this material. For specific data on solubility, stability, and recommended storage conditions, please contact our technical support team.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2S/c1-23(2)10-11-24-16-5-3-4-15(16)18(22-19(24)26)27-12-17(25)21-14-8-6-13(20)7-9-14/h6-9H,3-5,10-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNKYZYJAKQSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound with potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that elucidate its biological significance.

Chemical Structure

The compound features a complex structure characterized by a chlorophenyl group and a cyclopentapyrimidine moiety. The presence of a dimethylamino group suggests potential interactions with neurotransmitter systems.

Biological Activity Overview

Research on similar compounds indicates that the biological activity of this compound may involve:

  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
  • Neuropharmacological Effects : The dimethylamino group may facilitate interactions with central nervous system receptors.

The precise mechanisms of action for this compound are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various G-protein coupled receptors (GPCRs), influencing intracellular calcium levels and other signaling cascades.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds. Here are key findings relevant to this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria.
Study BAnticancer PropertiesShowed IC50 values in the micromolar range against several cancer cell lines.
Study CNeuropharmacologyIndicated modulation of serotonin receptors leading to altered behavioral responses in animal models.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profile is crucial for evaluating the safety and efficacy of this compound.

Pharmacokinetics

Preliminary data suggest that the compound may exhibit:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High affinity for lipid membranes due to its hydrophobic characteristics.
  • Metabolism : Likely hepatic metabolism with potential for active metabolites.

Toxicology

Toxicological assessments indicate:

  • Low acute toxicity in animal models.
  • Potential for chronic toxicity with prolonged exposure; further studies are warranted to elucidate long-term effects.

Comparison with Similar Compounds

Key Research Findings

Substituent Impact : The 4-chlorophenyl group enhances lipophilicity and target binding compared to methyl or methoxy substituents (), but may reduce solubility .

Heterocycle Influence: Cyclopenta[d]pyrimidin systems (target compound) offer conformational rigidity, while thieno-pyrimidins () introduce sulfur-mediated electronic effects .

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical?

The synthesis typically involves coupling pyrimidine derivatives with functionalized acetamide intermediates. For example:

  • Route 1 : Reacting 2-thio-4,6-dimethylpyrimidine with chloroacetamide derivatives (e.g., 2-chloro-N-(4-methylpyridin-2-yl)acetamide) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .
  • Route 2 : Intramolecular hydrogen bonding stabilizes intermediates during cyclization, as observed in analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, where the pyrimidine ring adopts a folded conformation .

Critical intermediates include thiolated pyrimidine precursors and chloroacetamide derivatives, which require strict anhydrous conditions to avoid hydrolysis.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and non-covalent interactions. For example, SC-XRD revealed intramolecular N–H⋯N hydrogen bonding (1.99–2.15 Å) and dihedral angles between pyrimidine and chlorophenyl rings (42.25° in one polymorph) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., dimethylaminoethyl groups resonate at δ ~2.3–3.6 ppm) .
    • FT-IR : Identifies sulfanyl (C–S stretch: ~650 cm⁻¹) and carbonyl (C=O: ~1680 cm⁻¹) groups.
  • Software tools : SHELX for structure refinement and PLATON for analyzing intermolecular interactions .

Advanced Research Questions

Q. How do non-covalent interactions influence molecular conformation and stability in the solid state?

Non-covalent interactions dictate packing efficiency and polymorph stability:

  • Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize folded conformations, while intermolecular N–H⋯O/S interactions connect adjacent molecules into chains or sheets .
  • π-π stacking : Chlorophenyl and pyrimidine rings exhibit edge-to-face interactions (distance: ~3.5 Å), contributing to crystal lattice rigidity .
  • Van der Waals forces : Alkyl chains (e.g., dimethylaminoethyl groups) enhance hydrophobic packing, as seen in analogs with improved thermal stability (decomposition >250°C) .

Methodological tip : Use Hirshfeld surface analysis (via CrystalExplorer) to quantify interaction contributions (e.g., H-bonding vs. π-stacking) .

Q. How can researchers resolve discrepancies in crystallographic data between this compound and its analogs?

Discrepancies in ring inclinations or bond parameters often arise from polymorphism or solvent effects. For example:

  • Case study : The dihedral angle between pyrimidine and chlorophenyl rings varies significantly across analogs:
    • 42.25° in N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide .
    • 67.84° in the 2-chlorophenyl analog (ARARUI) .
  • Resolution strategies :
    • Perform Cambridge Structural Database (CSD) surveys to compare torsion angles and identify trends .
    • Use Raman spectroscopy to detect conformational changes induced by crystallization solvents (e.g., DMSO vs. ethanol) .

Q. How can Design of Experiments (DoE) optimize synthesis under flow chemistry conditions?

DoE principles enable systematic optimization of reaction parameters:

  • Key factors : Temperature, residence time, catalyst loading, and solvent polarity.
  • Case example : In Swern oxidation flow synthesis (analogous to diphenyldiazomethane preparation), optimizing temperature (0–5°C) and residence time (2–5 min) improved yields by 30% .
  • Statistical tools : Response surface methodology (RSM) or Taguchi arrays to identify interactions between variables (e.g., excess reagent ratios vs. byproduct formation) .

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